molecular formula C19H18N4O2 B11309130 N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide

Cat. No.: B11309130
M. Wt: 334.4 g/mol
InChI Key: VGFGKNMWZXHRSD-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and a propanamide group, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Attachment of the Propanamide Group: The propanamide group can be introduced through acylation reactions, where an appropriate acylating agent reacts with the triazine derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Large-scale synthesis may also incorporate continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Catalysts: Palladium, platinum, or other transition metals for catalytic reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
  • N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

Uniqueness

N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is unique due to its specific substitution pattern and the presence of both the triazine ring and propanamide group. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)propanamide

InChI

InChI=1S/C19H18N4O2/c1-13-8-6-7-11-16(13)21-18(24)14(2)23-19(25)22-17(12-20-23)15-9-4-3-5-10-15/h3-12,14H,1-2H3,(H,21,24)

InChI Key

VGFGKNMWZXHRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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